molecular formula C20H21FN2O3 B2634470 2-(4-fluorophenyl)-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]acetamide CAS No. 941873-32-1

2-(4-fluorophenyl)-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]acetamide

Cat. No.: B2634470
CAS No.: 941873-32-1
M. Wt: 356.397
InChI Key: YOWWNUKEFCLVMO-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]acetamide is a complex organic compound with a unique structure that includes a fluorophenyl group, a methoxy group, and a piperidinyl group

Preparation Methods

The synthesis of 2-(4-fluorophenyl)-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]acetamide typically involves multiple steps. The synthetic route often starts with the preparation of the key intermediates, such as 4-fluoroaniline and 4-methoxybenzaldehyde. These intermediates undergo a series of reactions, including condensation, cyclization, and acylation, to form the final product. The reaction conditions may vary, but common reagents include acids, bases, and solvents like ethanol or methanol. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments.

Chemical Reactions Analysis

2-(4-fluorophenyl)-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

    Hydrolysis: This reaction involves breaking down the compound using water or aqueous solutions, often in the presence of acids or bases.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(4-fluorophenyl)-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory, analgesic, or anticancer properties.

    Industry: It may be used in the development of new materials or as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

2-(4-fluorophenyl)-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]acetamide can be compared with other similar compounds, such as:

    4-(4-fluorophenyl)-3-(4-hydroxy-3-methoxyphenoxymethyl)piperidine:

    4-fluorophenyl 4-methoxyphenyl sulfone: Another related compound with different chemical properties and uses.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O3/c1-26-18-10-9-16(13-17(18)23-11-3-2-4-20(23)25)22-19(24)12-14-5-7-15(21)8-6-14/h5-10,13H,2-4,11-12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOWWNUKEFCLVMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CC2=CC=C(C=C2)F)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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